molecular formula C17H13NO2 B13106235 (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol

(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol

Cat. No.: B13106235
M. Wt: 263.29 g/mol
InChI Key: AJWZPCJLZJPJJG-SOFGYWHQSA-N
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Description

(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is a compound that features a quinoline moiety attached to a benzene ring through a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol typically involves the condensation of quinoline-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol involves its interaction with molecular targets such as cysteinyl leukotriene receptors. By binding to these receptors, the compound can inhibit angiogenesis, which is crucial for its anti-cancer properties . The pathways involved include the inhibition of vascular endothelial growth factor (VEGF) signaling, which is essential for blood vessel formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is unique due to its dual functionality as both a potential therapeutic agent and a material for optoelectronic applications. Its ability to inhibit angiogenesis while also being used in the development of fluorescent dyes sets it apart from other similar compounds.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]benzene-1,4-diol

InChI

InChI=1S/C17H13NO2/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14/h1-11,19-20H/b8-6+

InChI Key

AJWZPCJLZJPJJG-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=C(C=CC(=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O

Origin of Product

United States

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